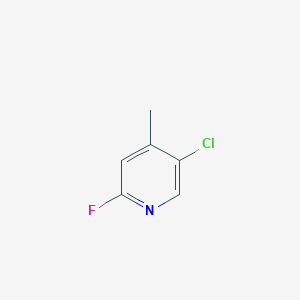

5-Chlor-2-fluor-4-methylpyridin

Übersicht

Beschreibung

5-Chloro-2-fluoro-4-methylpyridine is a chemical compound with the empirical formula C6H5ClFN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of 5-Chloro-2-fluoro-4-methylpyridine is 145.56 . The SMILES string representation of its structure is Cc1cc(F)ncc1Cl .Physical and Chemical Properties Analysis

5-Chloro-2-fluoro-4-methylpyridine is a solid . Its molecular weight is 145.56 , and its molecular formula is C6H5ClFN .Wissenschaftliche Forschungsanwendungen

Bausteine in der chemischen Synthese

“5-Chlor-2-fluor-4-methylpyridin” wird als Baustein in der chemischen Synthese verwendet . Es ist Teil einer Sammlung einzigartiger Chemikalien, die von Sigma-Aldrich für Forscher in der frühen Entdeckung bereitgestellt werden .

Synthese fluorierter Pyridine

Diese Verbindung spielt eine wichtige Rolle bei der Synthese fluorierter Pyridine . Fluorierte Pyridine weisen aufgrund des Vorhandenseins starker elektronenziehender Substituenten im aromatischen Ring interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften auf .

Verbindungen gegen Darmkrebs

Halogenierte Pyridine, einschließlich “this compound”, werden bei der Entwicklung von Verbindungen gegen Darmkrebs verwendet . Dies unterstreicht sein Potenzial in der Krebsforschung und -behandlung .

Anti-Hypoglykämika

“this compound” wird auch bei der Entwicklung von Anti-Hypoglykämika verwendet . Diese Mittel werden zur Senkung des Blutzuckerspiegels eingesetzt, was diese Verbindung wertvoll in der Diabetesforschung macht .

Wirksame Bestandteile in der Landwirtschaft

Die Einführung von Fluoratomen in Leitstrukturen ist eine gängige Modifikation bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und ökologischen Eigenschaften . “this compound” kann bei der Entwicklung solcher fluorhaltiger wirksamer Bestandteile in der Landwirtschaft verwendet werden .

Radiobiologie

Methoden zur Synthese von F 18-substituierten Pyridinen, zu denen auch “this compound” gehört, sind von besonderem Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen . Dies unterstreicht sein potenzielles Einsatzgebiet in der Radiobiologie .

Materialwissenschaft

Das Wissenschaftlerteam von Sigma-Aldrich, das “this compound” bereitstellt, verfügt über Erfahrung in allen Bereichen der Forschung, einschließlich der Materialwissenschaft . Dies deutet auf potenzielle Anwendungen dieser Verbindung im Bereich der Materialwissenschaft hin .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that this compound is widely used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

5-Chloro-2-fluoro-4-methylpyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it may act as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond . This is a key step in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, it participates in the transmetalation pathway, where an organic group is transferred from boron to palladium .

Result of Action

The molecular and cellular effects of 5-Chloro-2-fluoro-4-methylpyridine’s action would depend on the specific context of its use. In Suzuki–Miyaura cross-coupling reactions, its use results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 5-Chloro-2-fluoro-4-methylpyridine can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction it’s used in . As with any chemical reagent, optimal conditions for its use would need to be determined empirically.

Biochemische Analyse

Biochemical Properties

5-Chloro-2-fluoro-4-methylpyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an inhibitor of p38α mitogen-activated protein kinase, a serine/threonine kinase involved in the modulation of cellular processes such as the release of pro-inflammatory cytokines . The interaction between 5-Chloro-2-fluoro-4-methylpyridine and p38α mitogen-activated protein kinase is characterized by competitive inhibition, where the compound binds to the active site of the enzyme, preventing its normal substrate from binding.

Cellular Effects

5-Chloro-2-fluoro-4-methylpyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by 5-Chloro-2-fluoro-4-methylpyridine can lead to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β . This modulation of cytokine production can have significant effects on immune responses and inflammation.

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-2-fluoro-4-methylpyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α mitogen-activated protein kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines, thereby reducing inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-fluoro-4-methylpyridine can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 5-Chloro-2-fluoro-4-methylpyridine can lead to sustained inhibition of p38α mitogen-activated protein kinase, resulting in prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of 5-Chloro-2-fluoro-4-methylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of p38α mitogen-activated protein kinase and a corresponding decrease in pro-inflammatory cytokine production . At very high doses, toxic or adverse effects may be observed, including potential damage to tissues and organs.

Metabolic Pathways

5-Chloro-2-fluoro-4-methylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are more easily excreted . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 5-Chloro-2-fluoro-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of 5-Chloro-2-fluoro-4-methylpyridine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with its target enzymes and proteins, modulating their activity and influencing cellular processes.

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWYJLJRKBPTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654219 | |

| Record name | 5-Chloro-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-88-6 | |

| Record name | 5-Chloro-2-fluoro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-88-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1461738.png)

![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)